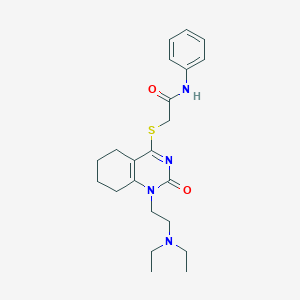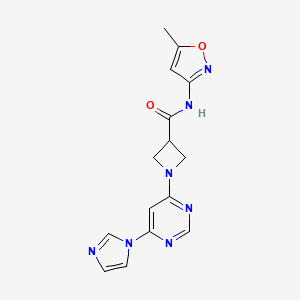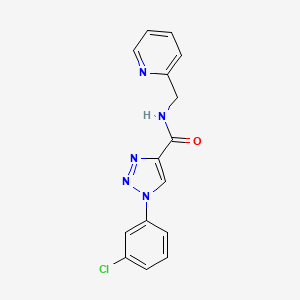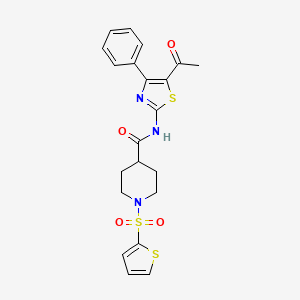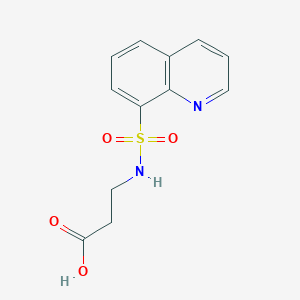![molecular formula C11H8FNO B2798201 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 1245569-70-3](/img/structure/B2798201.png)
7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one” is a chemical compound that falls under the category of indoles . Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, a copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates has been reported as a method to access dihydrocyclopenta[b]indoles . Another method involves the use of iodine-catalyzed domino Michael addition–intramolecular cyclization reaction .Scientific Research Applications
HIV-1 Inhibition : A derivative of the compound showed potential as an HIV-1 attachment inhibitor, disrupting the interaction between the HIV surface protein gp120 and the host cell receptor CD4 (Wang et al., 2003).
Hepatitis B Virus Inhibition : An indole derivative exhibited nanomolar inhibitory activity against Hepatitis B virus in vitro (Ivashchenko et al., 2019).
Antipsychotic Potential : Enantiomers of N-substituted hexahydro iminocyclohept[b]indoles, a related compound, were evaluated for their affinity for serotonin and dopamine receptors, with potential implications for antipsychotic drug development (Mewshaw et al., 1993).
Antimicrobial and Antioxidant Activities : Derivatives synthesized using nickel ferrite nanoparticles demonstrated antimicrobial and antioxidant activities (Rao et al., 2019).
Antivirulence Against Pseudomonas aeruginosa : 7-fluoroindole was found to inhibit biofilm formation and reduce the production of various virulence factors in Pseudomonas aeruginosa without increasing antibiotic resistance, suggesting its use in antivirulence strategies (Lee et al., 2012).
Prostaglandin D2 Receptor Antagonism : A compound incorporating 7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol demonstrated potent and selective antagonism of the prostaglandin D2 receptor, which could be significant for treating conditions related to this pathway (Sturino et al., 2007).
Imaging of Tau Protein in Alzheimer's Disease : Fluorine-18 labeled derivatives have been used as radiopharmaceuticals for imaging tau protein in Alzheimer's disease, aiding in early diagnosis (Shoup et al., 2013).
Neuroleptic Activity : A fluoro-substituted tetrahydropyrrolo[b]indole showed neuroleptic-like activity in animal models, suggesting potential for psychiatric medication development (Welch et al., 1980).
Antimycobacterial and Anticancer Properties : Indole derivatives displayed moderate to good inhibitory activity against Mycobacterium tuberculosis and certain cancer cell lines (Cihan-Üstündağ & Çapan, 2012).
Fluoro-Indole Synthesis for Various Applications : Gold-catalyzed reactions have been developed for synthesizing various fluoro-indole derivatives, applicable in multiple research areas (Arcadi et al., 2013).
Influenza Inhibitors : Fluoro-substituted indoles were evaluated as potential inhibitors of influenza, indicating their potential in antiviral therapies (McGowan et al., 2019).
Synthesis of Fluorinated Hetero- and Carbocycles : Research into the synthesis of ring-fluorinated hetero- and carbocycles using difluoro-alkenes has provided insights into chemical processes and potential applications in various fields (Ichikawa et al., 2002).
Photovoltaics Application : A fluoro-containing low-bandgap polymer was demonstrated for use in organic photovoltaics, showing high power-conversion efficiency and potential for solar cell applications (Chang et al., 2013).
Properties
IUPAC Name |
7-fluoro-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-6-1-3-9-8(5-6)7-2-4-10(14)11(7)13-9/h1,3,5,13H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBIYMITXAJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2798118.png)
![2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2798119.png)
![2-Cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2798121.png)
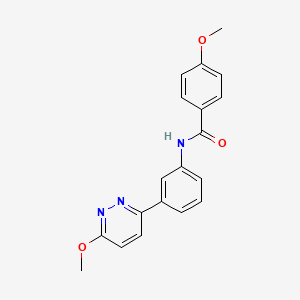

![N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2798125.png)

